molecular formula C12H12O3 B11897713 3-(Hydroxymethyl)-2,6-dimethyl-4H-1-benzopyran-4-one CAS No. 62407-08-3

3-(Hydroxymethyl)-2,6-dimethyl-4H-1-benzopyran-4-one

Cat. No.: B11897713
CAS No.: 62407-08-3
M. Wt: 204.22 g/mol
InChI Key: IRWZFAZLADACPY-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one is a compound belonging to the class of chromen-4-one derivatives. Chromen-4-one, also known as coumarin, is a naturally occurring compound found in many plants. The hydroxymethyl group at the 3-position and the dimethyl groups at the 2 and 6 positions make this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one typically involves the reaction of 2,6-dimethylphenol with formaldehyde under acidic conditions to form the hydroxymethyl group. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated to promote the formation of the chromen-4-one ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The chromen-4-one ring can be reduced to form a dihydrochromen-4-one derivative.

    Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-2,6-dimethyl-4H-chromen-4-one.

    Reduction: 3-(Hydroxymethyl)-2,6-dimethyl-4H-dihydrochromen-4-one.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can enhance the compound’s ability to interact with biological molecules, such as enzymes and receptors. This interaction can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of 3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one, known for its fragrance and use in perfumes.

    4-Hydroxycoumarin: A derivative of coumarin with anticoagulant properties.

    7-Hydroxycoumarin: Another coumarin derivative with potential therapeutic applications.

Uniqueness

3-(Hydroxymethyl)-2,6-dimethyl-4H-chromen-4-one is unique due to the presence of the hydroxymethyl group at the 3-position and the dimethyl groups at the 2 and 6 positions. These structural features can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

62407-08-3

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

3-(hydroxymethyl)-2,6-dimethylchromen-4-one

InChI

InChI=1S/C12H12O3/c1-7-3-4-11-9(5-7)12(14)10(6-13)8(2)15-11/h3-5,13H,6H2,1-2H3

InChI Key

IRWZFAZLADACPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C(C2=O)CO)C

Origin of Product

United States

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